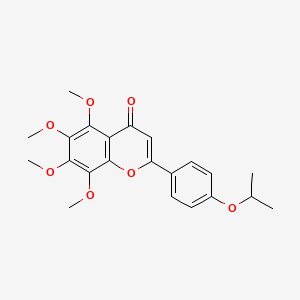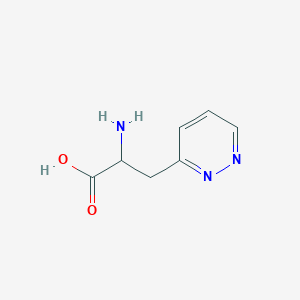
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes a naphthalene and a furan ring. The presence of methyl and phenyl groups in the structure can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Ring: Starting with a suitable naphthalene derivative.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Introduction of Methyl and Phenyl Groups: Functional group modifications using reagents like methyl iodide and phenylboronic acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one could have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing cellular pathways.
Chemical Reactivity: The presence of electron-donating or withdrawing groups can affect the compound’s reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthofuran Derivatives: Compounds with similar fused ring structures.
Phenyl-Substituted Furans: Compounds with phenyl groups attached to the furan ring.
Methyl-Substituted Naphthalenes: Compounds with methyl groups on the naphthalene ring.
Uniqueness
3-Methyl-3-phenylnaphtho(1,2-c)furan-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81194-76-5 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
3-methyl-3-phenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)17(16)18(20)21-19/h2-12H,1H3 |
InChI-Schlüssel |
OYKVJLRGRXCCKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15194663.png)








